molecular formula C27H36N2O B2452853 N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 866131-88-6

N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B2452853
CAS RN: 866131-88-6
M. Wt: 404.598
InChI Key: RACGDDBTGSOIDA-UHFFFAOYSA-N
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Description

N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PAC-1, is a small molecule that has been studied for its potential as an anticancer agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthesis methods for compounds related to N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide. For example, Dangi et al. (2010) detailed a multistep reaction sequence to synthesize derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbohydrazide, a compound structurally similar to the targeted isoquinolinecarboxamide (Dangi, Hussain, Sain, & Talesara, 2010).

  • Crystal Structure Analysis : The crystal structures of related compounds have been examined to understand their molecular conformations and interactions. For instance, Cunico et al. (2016) reported the crystal structures of hemihydrates of N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamides, which have moderate antimalarial activity (Cunico, Ferreira, Wardell, & Wardell, 2016).

Biological Activity and Applications

  • Antimicrobial Activity : Some derivatives of 3,4-dihydroisoquinoline have been studied for their antimicrobial properties. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives and evaluated their antibacterial activity, indicating potential applications in treating bacterial infections (Rao, Rao, Parvatamma, Prashanthi, & Cheedarala, 2020).

  • Opioid Receptor Antagonism : Thomas et al. (2003) identified a potent and selective kappa opioid receptor antagonist, highlighting the relevance of such compounds in neurological research and potential therapeutic applications (Thomas, Atkinson, Vinson, Catanzaro, Perretta, Fix, Mascarella, Rothman, Xu, Dersch, Cantrell, Zimmerman, & Carroll, 2003).

  • Cancer Research : Compounds structurally related to isoquinolinecarboxamide have been investigated for their potential as anticancer agents. For instance, Atwell, Baguley, & Denny (1989) synthesized phenyl-substituted derivatives of quinoline-8-carboxamide and evaluated their in vivo antitumor activity, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

properties

IUPAC Name

N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-16-26(17-15-24)28-27(30)29-19-18-22-8-5-6-9-25(22)20-29/h5-6,8-9,14-17,21,23H,2-4,7,10-13,18-20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACGDDBTGSOIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

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